Atrial natriuretic factor is synthesized in the atria of the heart. It is produced as a larger precursor protein that undergoes proteolytic cleavage to yield the active peptide. This synthesis is stimulated by atrial stretch due to increased blood volume, making the heart an endocrine organ that responds dynamically to physiological changes .
Atrial natriuretic factor belongs to the family of natriuretic peptides, which also includes brain natriuretic peptide and C-type natriuretic peptide. These peptides share structural similarities and are involved in cardiovascular homeostasis. Atrial natriuretic factor specifically acts on various receptors, including guanylyl cyclase-A and guanylyl cyclase-B, leading to diverse physiological effects .
The synthesis of atrial natriuretic factor begins with the transcription of the NPPA gene into messenger RNA, which is then translated into a pre-pro-peptide consisting of 152 amino acids. This pre-pro-peptide contains a signal sequence that directs it to the endoplasmic reticulum for processing. The pro-peptide undergoes cleavage by specific proteases to produce the biologically active 28-amino acid peptide .
The processing involves multiple steps:
Atrial natriuretic factor primarily acts by binding to its receptors on target cells, inducing several biochemical pathways:
The mechanism involves:
Atrial natriuretic factor functions through a well-defined mechanism:
Studies indicate that alterations in atrial natriuretic factor levels can have significant implications for cardiovascular health, including hypertension and heart failure management .
Atrial natriuretic factor has several applications in scientific research and clinical settings:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3